Cas no 2060031-38-9 (2-amino-4-(trifluoromethyl)thiophene-3-carboxamide)

2060031-38-9 structure
Nome do Produto:2-amino-4-(trifluoromethyl)thiophene-3-carboxamide
N.o CAS:2060031-38-9
MF:C6H5F3N2OS
MW:210.176910161972
MDL:MFCD30535636
CID:4635496
PubChem ID:125511534
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Thiophenecarboxamide, 2-amino-4-(trifluoromethyl)-
- 2-amino-4-(trifluoromethyl)thiophene-3-carboxamide
-
- MDL: MFCD30535636
- Inchi: 1S/C6H5F3N2OS/c7-6(8,9)2-1-13-5(11)3(2)4(10)12/h1H,11H2,(H2,10,12)
- Chave InChI: KRTDBSOZRFEBRF-UHFFFAOYSA-N
- SMILES: C1(N)SC=C(C(F)(F)F)C=1C(N)=O
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316105-1g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95% | 1g |
$1057.0 | 2023-09-05 | |
Enamine | EN300-316105-0.1g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95.0% | 0.1g |
$366.0 | 2025-03-19 | |
A2B Chem LLC | AW33555-100mg |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95% | 100mg |
$421.00 | 2024-04-20 | |
A2B Chem LLC | AW33555-5g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95% | 5g |
$3262.00 | 2024-04-20 | |
Enamine | EN300-316105-0.05g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95.0% | 0.05g |
$245.0 | 2025-03-19 | |
Enamine | EN300-316105-0.5g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95.0% | 0.5g |
$824.0 | 2025-03-19 | |
Enamine | EN300-316105-1.0g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-316105-0.25g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
Enamine | EN300-316105-10.0g |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
TRC | A639185-100mg |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide |
2060031-38-9 | 100mg |
$ 340.00 | 2022-06-07 |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide Literatura Relacionada
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2060031-38-9 (2-amino-4-(trifluoromethyl)thiophene-3-carboxamide) Produtos relacionados
- 400085-20-3(4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone)
- 1344213-98-4(4-{(3-hydroxybutyl)aminomethyl}benzonitrile)
- 1361828-07-0(2'-Chloro-2,4-dichloro-3'-nitro-biphenyl)
- 1512251-61-4(1-(4-fluoro-1H-indol-3-yl)cyclopentylmethanamine)
- 2229512-62-1(1-amino-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol)
- 887225-59-4(1-(2-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)
- 2167737-03-1(4-fluorobicyclo[4.1.0]heptane-3-carboxylic acid)
- 1456807-58-1(2-Hydrazinyl-6-methylpyridine hydrochloride)
- 2229590-41-2(2-(4,5-dibromofuran-2-yl)acetonitrile)
- 2228681-69-2(3-amino-3-5-fluoro-2-(trifluoromethyl)phenylcyclobutan-1-ol)
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel